3,5-Dibromo-2,6-dinitrobenzoic acid
Overview
Description
Synthesis Analysis
3,5-Dibromo-2,6-dinitrobenzoic acid is obtained through the nitration reaction of benzoic acid with nitric acid in the presence of concentrated sulfuric acid. Alternatively, it can be synthesized from 3-nitrobenzoic acid with yields of approximately 98% .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2,6-dinitrobenzoic acid consists of a benzene ring with two nitro groups (NO2) and two bromine atoms (Br) attached at specific positions. Due to the mesomeric effect of the nitro groups, it is more acidic than benzoic acid and 3-nitrobenzoic acid .
Chemical Reactions Analysis
3,5-Dibromo-2,6-dinitrobenzoic acid finds utility in the identification of various organic substances, particularly alcohols. When reacted with the substance to be analyzed in the presence of sulfuric acid, it forms derivatives. These derivatives have sharp melting points, aiding in their identification. For instance, alcohols can be identified by the melting point of their esters with 3,5-dinitrobenzoic acid .
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-2,6-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2N2O6/c8-2-1-3(9)6(11(16)17)4(7(12)13)5(2)10(14)15/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKZZHCFXNBGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498046 | |
Record name | 3,5-Dibromo-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,6-dinitrobenzoic acid | |
CAS RN |
67973-19-7 | |
Record name | 3,5-Dibromo-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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